
1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- typically involves the reaction of phosphorin with tert-butyl substituents under controlled conditions . The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkyl halides are employed under conditions such as reflux or catalysis.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphorin compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphorous-containing biomolecules .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of phosphorous-containing drugs and as a tool for studying phosphorous metabolism in biological systems .
Industry: Industrially, 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Wirkmechanismus
The mechanism by which 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal ions and forming stable complexes that can alter the activity of the metal ions in catalytic processes . Additionally, its interaction with enzymes can inhibit or modify their activity, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
tBuBrettPhos: A dialkylbiaryl phosphine ligand used in palladium-catalyzed cross-coupling reactions.
Pyridine, 2,4,6-tris(1,1-dimethylethyl)-: Another compound with similar tert-butyl substitutions but with a pyridine ring instead of phosphorin.
Uniqueness: 1,3,5-Triphosphorin, 2,4,6-tris(1,1-dimethylethyl)- is unique due to its phosphorin core and the specific arrangement of tert-butyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
173166-52-4 |
|---|---|
Molekularformel |
C15H27P3 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
2,4,6-tritert-butyl-1,3,5-triphosphinine |
InChI |
InChI=1S/C15H27P3/c1-13(2,3)10-16-11(14(4,5)6)18-12(17-10)15(7,8)9/h1-9H3 |
InChI-Schlüssel |
JRPLWUKIEPYIJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=PC(=PC(=P1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


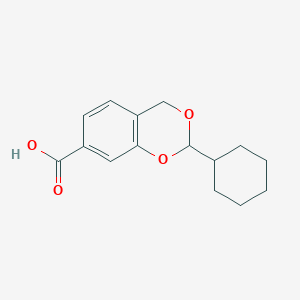
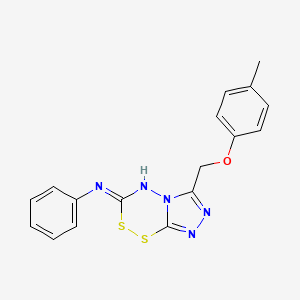
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
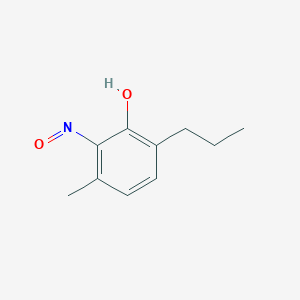

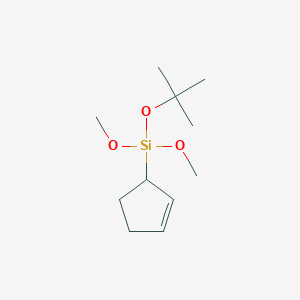
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
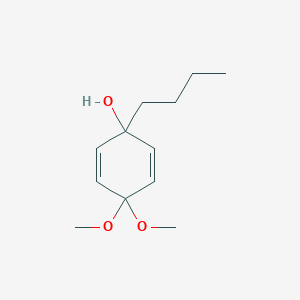
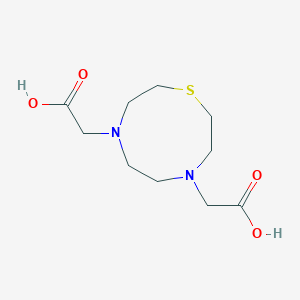
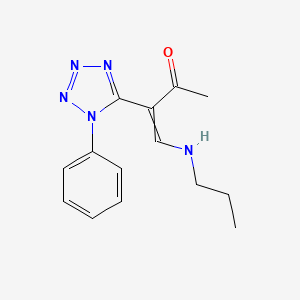
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
